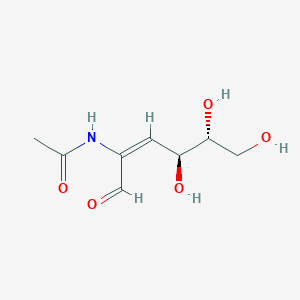
Chromogen i
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromogen I is a chemical compound that is either colored or can be made colored by the attachment of suitable substituents. It is widely used in various fields, including immunohistochemistry, where it plays a crucial role in staining biological samples to visualize molecular targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chromogen I typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of aromatic amines and diazonium salts, which undergo coupling reactions to form the chromogen. The reaction conditions often require acidic or basic environments to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process involves the use of automated systems to monitor and adjust the reaction conditions in real-time .
Análisis De Reacciones Químicas
Types of Reactions: Chromogen I undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which often exhibits a different color.
Reduction: Reducing agents can revert the oxidized form back to the original chromogen.
Substitution: Substituents on the chromogen can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct colors and properties, making them useful in different applications .
Aplicaciones Científicas De Investigación
Chromogen I has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various analytical techniques to detect the presence of specific ions or molecules.
Biology: Plays a crucial role in immunohistochemistry for staining tissues and cells to visualize molecular targets.
Medicine: Utilized in diagnostic assays to detect biomarkers associated with diseases.
Industry: Employed in the production of dyes and pigments for textiles, plastics, and other materials
Mecanismo De Acción
The mechanism of action of Chromogen I involves its conversion from a colorless or faintly colored state to a highly colored compound through chemical reactions. In immunohistochemistry, enzymes such as horseradish peroxidase catalyze the conversion of this compound into a colored precipitate at the site of enzymatic activity. This allows for the visualization of specific molecular targets within biological samples .
Comparación Con Compuestos Similares
Chromogen I can be compared with other chromogenic compounds such as:
3,3’-Diaminobenzidine tetrahydrochloride (DAB): Widely used in immunohistochemistry for its ability to produce a brown precipitate.
Fast Red: Reacts with alkaline phosphatase to produce a red end product.
PermaBlue and PermaGreen: Used for multiplex staining in immunohistochemistry
Uniqueness: this compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its ability to produce distinct colors upon reaction makes it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H13NO5 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
N-[(E,4S,5R)-4,5,6-trihydroxy-1-oxohex-2-en-2-yl]acetamide |
InChI |
InChI=1S/C8H13NO5/c1-5(12)9-6(3-10)2-7(13)8(14)4-11/h2-3,7-8,11,13-14H,4H2,1H3,(H,9,12)/b6-2+/t7-,8+/m0/s1 |
Clave InChI |
RFOPFIYPZLCUQZ-SXLGRDMDSA-N |
SMILES isomérico |
CC(=O)N/C(=C/[C@@H]([C@@H](CO)O)O)/C=O |
SMILES canónico |
CC(=O)NC(=CC(C(CO)O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


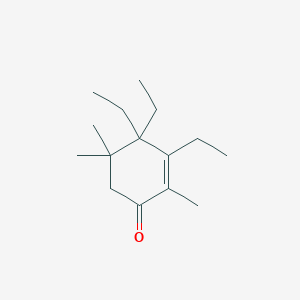
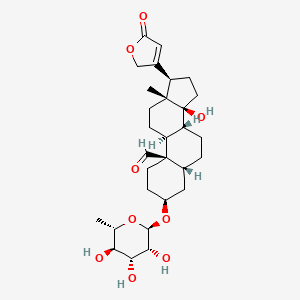
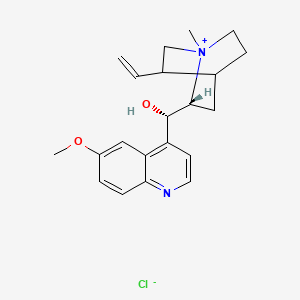
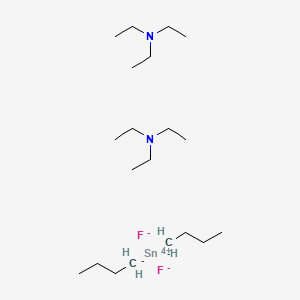
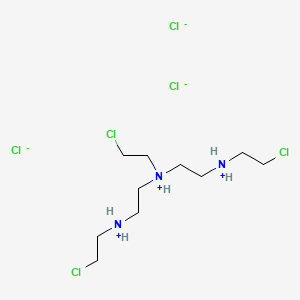
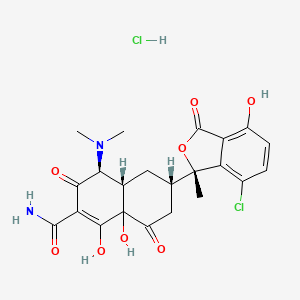
![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)

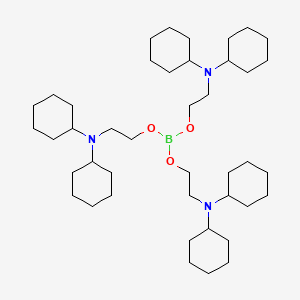
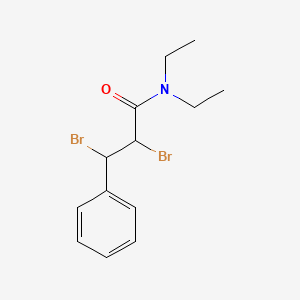
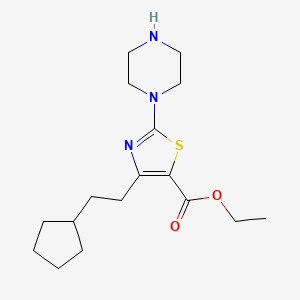
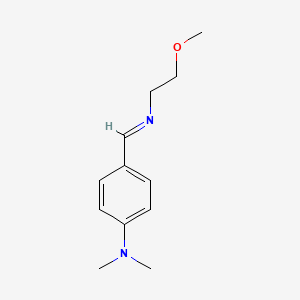
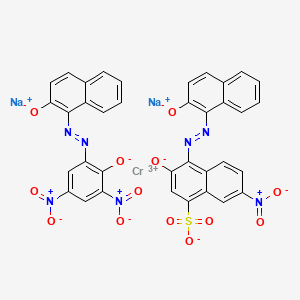
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
